2-((Tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid

Catalog No.
S15447868
CAS No.
M.F
C16H23NO4
M. Wt
293.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((Tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic...

Product Name

2-((Tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid

IUPAC Name

4-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

InChI

InChI=1S/C16H23NO4/c1-11-5-7-12(8-6-11)9-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)

InChI Key

PRQCYPIVFMSCHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OC(C)(C)C

2-((Tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid, also known as (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid, is a compound characterized by its molecular formula C16H23NO4C_{16}H_{23}NO_{4} and a molecular weight of approximately 293.36 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is commonly used in organic synthesis to protect amines during

Typical of amino acids and their derivatives:

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine, which can then participate in further reactions such as coupling with other carboxylic acids or amines.
  • Esterification: The carboxylic acid functional group can react with alcohols to form esters, which may be useful in synthesizing more complex molecules.
  • Amidation: The carboxylic acid can react with amines to form amides, expanding its utility in peptide synthesis.

While specific biological activity data for 2-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid is limited, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of amino acids are crucial in drug development and can act as enzyme inhibitors or modulators of biological pathways. The presence of the p-tolyl group may influence interactions with biological targets, potentially enhancing or modifying activity compared to other amino acid derivatives .

The synthesis of 2-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid typically involves the following steps:

  • Formation of the Boc-Amino Acid: The starting material, an appropriate amino acid, is reacted with tert-butoxycarbonyl anhydride to introduce the Boc protecting group.
  • Substitution Reaction: The resulting Boc-amino acid is then subjected to a Friedel-Crafts acylation or similar reaction to introduce the p-tolyl group at the desired position on the butanoic chain.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for research or pharmaceutical applications .

2-((Tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid finds applications primarily in:

  • Peptide Synthesis: It serves as a building block for peptides due to its protected amino group.
  • Drug Development: Its derivatives may be explored for therapeutic applications, particularly in oncology and metabolic disorders.
  • Chemical Research: Used in various organic synthesis pathways to develop new compounds with potential biological activity.

Studies exploring the interactions of 2-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid with biological macromolecules are essential for understanding its potential therapeutic effects. Interaction studies typically focus on:

  • Enzyme Inhibition: Investigating whether this compound can inhibit specific enzymes related to disease pathways.
  • Binding Affinity: Assessing how well it binds to target receptors or proteins involved in cellular signaling.
  • Toxicology Profiles: Evaluating safety and toxicity through various assays to determine its suitability for further development .

Several compounds share structural similarities with 2-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid. Here are some notable examples:

Compound NameCAS NumberKey Features
5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid72072-06-1Contains a ketone functional group
(S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acidNot availableDifferent side chain but similar protecting group
(S)-2-((tert-butoxycarbonyl)amino)-4-(tritylthio)butanoic acid201419-16-1Features a tritylthio substituent

Uniqueness

The uniqueness of 2-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid lies in its specific combination of functional groups and structural features that allow it to function effectively as a building block in peptide synthesis while potentially exhibiting distinct biological activities compared to other derivatives. Its p-tolyl substituent may enhance lipophilicity and influence interaction profiles with biological targets, differentiating it from closely related compounds .

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

293.16270821 g/mol

Monoisotopic Mass

293.16270821 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-11

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